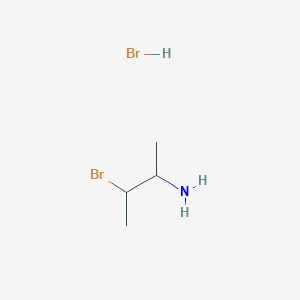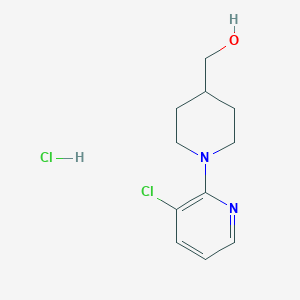![molecular formula C21H15F2N5O B2516796 N-((1-(3,4-difluorophényl)-1H-tétrazol-5-yl)méthyl)-[1,1'-biphényl]-4-carboxamide CAS No. 941874-89-1](/img/structure/B2516796.png)
N-((1-(3,4-difluorophényl)-1H-tétrazol-5-yl)méthyl)-[1,1'-biphényl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C21H15F2N5O and its molecular weight is 391.382. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer
La voie de signalisation PI3K/AKT/MTOR joue un rôle crucial dans la croissance et la prolifération des cellules tumorales . N-((1-(3,4-difluorophényl)-1H-tétrazol-5-yl)méthyl)-[1,1’-biphényl]-4-carboxamide (appelé Hu7691) est un nouvel inhibiteur sélectif d'AKT développé à l'Université de Zhejiang. Les chercheurs ont étudié son impact sur les cellules cancéreuses, en particulier en inhibant les voies médiées par AKT. Des études précliniques ont exploré son potentiel en tant qu'agent anticancéreux, et des recherches supplémentaires sont en cours.
Pharmacocinétique et biodisponibilité
Comprendre la pharmacocinétique de Hu7691 est essentiel pour son application clinique. Les chercheurs ont développé une méthode de chromatographie liquide à ultra-performance couplée à la spectrométrie de masse en tandem (UPLC-MS/MS) pour quantifier Hu7691 dans le plasma canin . Les principales conclusions incluent :
Cristallographie
Les structures cristallines fournissent des informations précieuses sur les interactions moléculaires. Les chercheurs ont étudié des composés apparentés, tels que N-(2,3-difluorophényl)-2-fluorobenzamide, pour comprendre leurs conformations et leurs modes de liaison . Ces études contribuent à une meilleure compréhension des entités chimiques similaires.
Chimie synthétique
Des méthodes de synthèse efficaces sont cruciales pour le développement de médicaments. Bien que non directement lié à Hu7691, des études sur des composés apparentés, comme N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-méthylphényl)éthylidène]hydrazine, mettent en évidence l'importance des voies de synthèse simples . Ces recherches aident à concevoir des processus efficaces pour la production de nouveaux composés.
Modifications structurelles
Les chercheurs ont exploré les effets des substituants difluorophényles sur les propriétés structurales, redox et électroniques . L'investigation des modifications autour du groupe difluorophényle fournit des données précieuses pour la conception de dérivés présentant des propriétés améliorées.
En résumé, Hu7691 est prometteur dans la recherche sur le cancer, la pharmacocinétique et la cristallographie. Sa structure unique et ses applications thérapeutiques potentielles en font un composé intéressant pour des investigations plus approfondies. Les chercheurs continuent d'explorer ses propriétés et ses applications dans différents domaines scientifiques.
Mécanisme D'action
Target of Action
The primary target of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide acts as an inhibitor of Lp-PLA2 . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .
Biochemical Pathways
The inhibition of Lp-PLA2 by N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting Lp-PLA2, the compound prevents the formation of lysophosphatidylcholine, a component of these plaques .
Pharmacokinetics
The compound is orally bioavailable , suggesting that it can be absorbed from the gastrointestinal tract into the bloodstream
Result of Action
The inhibition of Lp-PLA2 by N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide results in a decrease in the formation of atherosclerotic plaques . This could potentially lead to a reduction in the risk of cardiovascular events such as heart attacks and strokes.
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-18-11-10-17(12-19(18)23)28-20(25-26-27-28)13-24-21(29)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHXDIVZJKNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
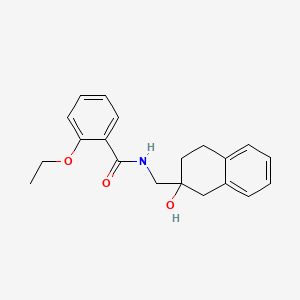
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)

![N-cyclopentyl-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2516718.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)
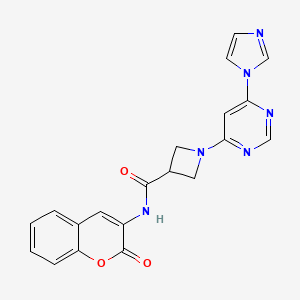
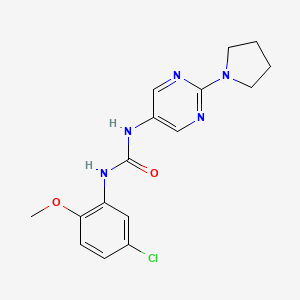
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)
![2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2516731.png)

